molecular formula C9H14N4O4 B14930899 N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B14930899
M. Wt: 242.23 g/mol
InChI Key: PQRXGJLEIVODKD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a nitrate salt.

    Amidation: The nitrated pyrazole is reacted with 3-bromopropanoic acid to form the corresponding amide.

    Etherification: Finally, the amide is reacted with 2-methoxyethanol in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 3-(3-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid and 2-methoxyethylamine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(3-nitro-1H-pyrazol-1-yl)propanamide: Lacks the methoxyethyl group.

    N-(2-hydroxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide: Has a hydroxyethyl group instead of a methoxyethyl group.

    N-(2-methoxyethyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group.

Uniqueness

N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the nitro group and the methoxyethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-(3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C9H14N4O4/c1-17-7-4-10-9(14)3-6-12-5-2-8(11-12)13(15)16/h2,5H,3-4,6-7H2,1H3,(H,10,14)

InChI Key

PQRXGJLEIVODKD-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCN1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

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